molecular formula C10H12N5Na4O13P3S B13816732 GTP.gamma.S

GTP.gamma.S

Cat. No.: B13816732
M. Wt: 627.18 g/mol
InChI Key: HDHBWRGMEUXAOZ-ZVQJTLEUSA-J
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Description

Guanosine 5’-O-[gamma-thio]triphosphate (GTP.gamma.S) is a non-hydrolyzable or slowly hydrolyzable analog of guanosine triphosphate (GTP). It is widely used in biochemical research to study G-protein-coupled receptor (GPCR) signaling and other GTP-binding protein activities. The substitution of sulfur for one of the oxygens in the gamma-phosphate group of GTP creates a nucleotide that either cannot be hydrolyzed or is only slowly hydrolyzed, preventing the inactivation of GTP-binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GTP.gamma.S involves the substitution of the gamma-phosphate oxygen with sulfur. This can be achieved through a series of chemical reactions starting from guanosine triphosphate. The reaction typically involves the use of thiophosphoryl chloride (PSCl3) as a reagent to introduce the sulfur atom into the gamma-phosphate group. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective substitution of the oxygen atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound. Purification steps, such as chromatography, are employed to isolate this compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions: GTP.gamma.S primarily undergoes substitution reactions due to the presence of the thiophosphate group. It does not readily participate in oxidation or reduction reactions because of its stable structure. The compound is resistant to hydrolysis, making it useful for studying GTP-binding proteins without the interference of rapid hydrolysis .

Common Reagents and Conditions: Common reagents used in reactions with this compound include various nucleophiles that can attack the thiophosphate group. The reaction conditions typically involve aqueous buffers at physiological pH to mimic biological environments. Enzymes that interact with GTP, such as GTPases, are often used to study the binding and activation properties of this compound .

Major Products Formed: The major products formed from reactions involving this compound are typically the result of nucleophilic substitution at the thiophosphate group. These products include various thiophosphate derivatives that retain the non-hydrolyzable property of the original compound .

Scientific Research Applications

GTP.gamma.S is extensively used in scientific research to study the activation and signaling pathways of GTP-binding proteins. In chemistry, it serves as a tool to investigate the mechanisms of nucleotide binding and hydrolysis. In biology, this compound is used to study the role of GTP-binding proteins in cellular processes such as signal transduction, cell division, and vesicle trafficking .

In medicine, this compound is used to explore the mechanisms of diseases related to GTP-binding protein dysfunction, such as cancer and neurodegenerative disorders. It is also employed in drug discovery to identify potential therapeutic targets and develop new treatments .

In industry, this compound is used in the development of diagnostic assays and biosensors that rely on GTP-binding protein activity. It is also used in the production of recombinant proteins that require GTP for proper folding and function .

Mechanism of Action

GTP.gamma.S exerts its effects by binding to GTP-binding proteins and preventing their inactivation through hydrolysis. The substitution of sulfur for oxygen in the gamma-phosphate group creates a stable thiophosphate bond that resists hydrolysis. This allows the GTP-binding proteins to remain in their active state, facilitating the study of their signaling pathways and interactions with other molecules .

The molecular targets of this compound include various GTP-binding proteins such as G-proteins, small GTPases, and GTP-dependent enzymes. The pathways involved in its mechanism of action include signal transduction cascades, cytoskeletal rearrangements, and intracellular trafficking .

Comparison with Similar Compounds

Similar Compounds:

  • Guanosine triphosphate (GTP)
  • Guanosine diphosphate (GDP)
  • Guanosine 5’-O-[beta-thio]diphosphate (GTP.beta.S)
  • Guanosine 5’-O-[alpha-thio]triphosphate (GTP.alpha.S)

Uniqueness: GTP.gamma.S is unique among these compounds due to its non-hydrolyzable thiophosphate group. While GTP and GDP are readily hydrolyzed by GTP-binding proteins, this compound remains stable, allowing for prolonged activation of these proteins. This makes this compound an invaluable tool for studying the dynamics and regulation of GTP-binding proteins in various biological processes .

Properties

Molecular Formula

C10H12N5Na4O13P3S

Molecular Weight

627.18 g/mol

IUPAC Name

tetrasodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate

InChI

InChI=1S/C10H16N5O13P3S.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

HDHBWRGMEUXAOZ-ZVQJTLEUSA-J

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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